

An In-Depth Technical Guide to 1,4,7-Triazacyclononane Trihydrochloride

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Compound of Interest

Compound Name: 1,4,7-Triazacyclononane trihydrochloride

Cat. No.: B1333404

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Introduction

1,4,7-Triazacyclononane (TACN), a cyclic amine with the formula $C_6H_{15}N_3$, is a highly versatile and symmetric tridentate ligand extensively utilized in coordination chemistry and biochemical research.^[1] Its structure features a nine-membered ring, providing a pre-organized framework for forming exceptionally stable and kinetically inert complexes with a wide array of metal ions, especially those in mid- to high-oxidation states.^{[1][2]} The trihydrochloride salt, **1,4,7-Triazacyclononane trihydrochloride** (TACN·3HCl), is a common and stable form of this ligand, serving as a crucial starting material in various synthetic applications.^{[3][4]} This guide provides a technical overview of its properties, experimental protocols, and significant applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of **1,4,7-Triazacyclononane trihydrochloride** are summarized below. This quantitative data is essential for experimental design and material handling.

Property	Value	References
Molecular Weight	238.59 g/mol	[5] [6] [7]
Chemical Formula	$C_6H_{15}N_3 \cdot 3HCl$ (or $C_6H_{18}Cl_3N_3$)	[5] [6] [7]
CAS Number	58966-93-1	[5] [6]
Appearance	White to off-white crystalline powder	[3] [6] [8]
Melting Point	288 °C (decomposes)	[3]

Experimental Protocols

Detailed methodologies are critical for the successful application of TACN·3HCl in research. The following sections describe a general synthesis procedure for the compound and a standard protocol for the formation of a metal complex.

Protocol 1: General Synthesis of **1,4,7-Triazacyclononane Trihydrochloride**

The synthesis of TACN typically involves the cyclization of a linear triamine, such as diethylenetriamine, with protecting groups, followed by deprotection and salt formation. The Richman-Atkins synthesis is a common approach.

Materials:

- Diethylenetriamine
- Tosyl chloride (TsCl)
- Sodium hydroxide (NaOH)
- Ethylene glycol ditosylate or ethylene dibromide
- Concentrated sulfuric acid (H_2SO_4) for deprotection
- Concentrated hydrochloric acid (HCl)

- Absolute Ethanol (EtOH)
- Diethyl ether (Et₂O)

Procedure:

- Protection Step: Diethylenetriamine is reacted with a sulfonylation agent like tosyl chloride in the presence of a base to form the sulfonamidated, protected linear amine.[9][10]
- Cyclization Step: The protected amine undergoes cyclization in the presence of a cyclizing unit such as ethylene glycol ditosylate or ethylene dibromide.[9][10] This reaction is typically performed in an aprotic organic solvent and results in the formation of the protected macrocycle, Ts₃TACN.[9][10] The product is often a white precipitate that can be filtered and dried.[9]
- Deprotection Step: The protecting tosyl groups are removed from the cyclized product. This is commonly achieved by heating the compound in concentrated sulfuric acid (e.g., at 140°C for several hours).[9][10]
- Isolation and Salt Formation: After deprotection, the reaction mixture is cooled and the pH is carefully increased.[9] To obtain the trihydrochloride salt, the free base is dissolved and treated with concentrated HCl.[3] Precipitation of the final product, TACN·3HCl, can be induced by adding a solvent like absolute ethanol.[3]
- Purification: The collected white precipitate is washed sequentially with a cold solvent such as absolute ethanol and diethyl ether to yield the pure product.[3] The final product can be characterized by ¹H NMR, ¹³C NMR, and ESI-MS.[3]

Protocol 2: Formation of a [Cu(TACN)Cl₂] Complex

TACN·3HCl is an excellent precursor for forming metal complexes. The following protocol describes the synthesis of a copper(II) complex, which has applications as a catalyst for cleaving phosphodiester bonds in DNA.[2]

Materials:

- **1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl)**

- Copper(II) chloride dihydrate ($\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$)
- Sodium hydroxide (NaOH)
- Water

Procedure:

- Prepare separate aqueous solutions of TACN·3HCl, $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$, and NaOH.
- Combine the TACN·3HCl and $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ solutions.
- Slowly add the NaOH solution to the mixture to neutralize the hydrochloride and facilitate the complexation reaction. The overall reaction is: $\text{TACN} \cdot 3\text{HCl} + \text{CuCl}_2 \cdot 2\text{H}_2\text{O} + 3\text{NaOH} \rightarrow [\text{Cu}(\text{TACN})\text{Cl}_2] + 5\text{H}_2\text{O} + 3\text{NaCl}$.^[4]
- The resulting complex can be isolated from the solution, often through crystallization, and purified for subsequent use.

Applications in Research and Drug Development

The unique coordination properties of TACN make it a valuable tool in various scientific fields, from catalysis to medicine.^{[8][11]}

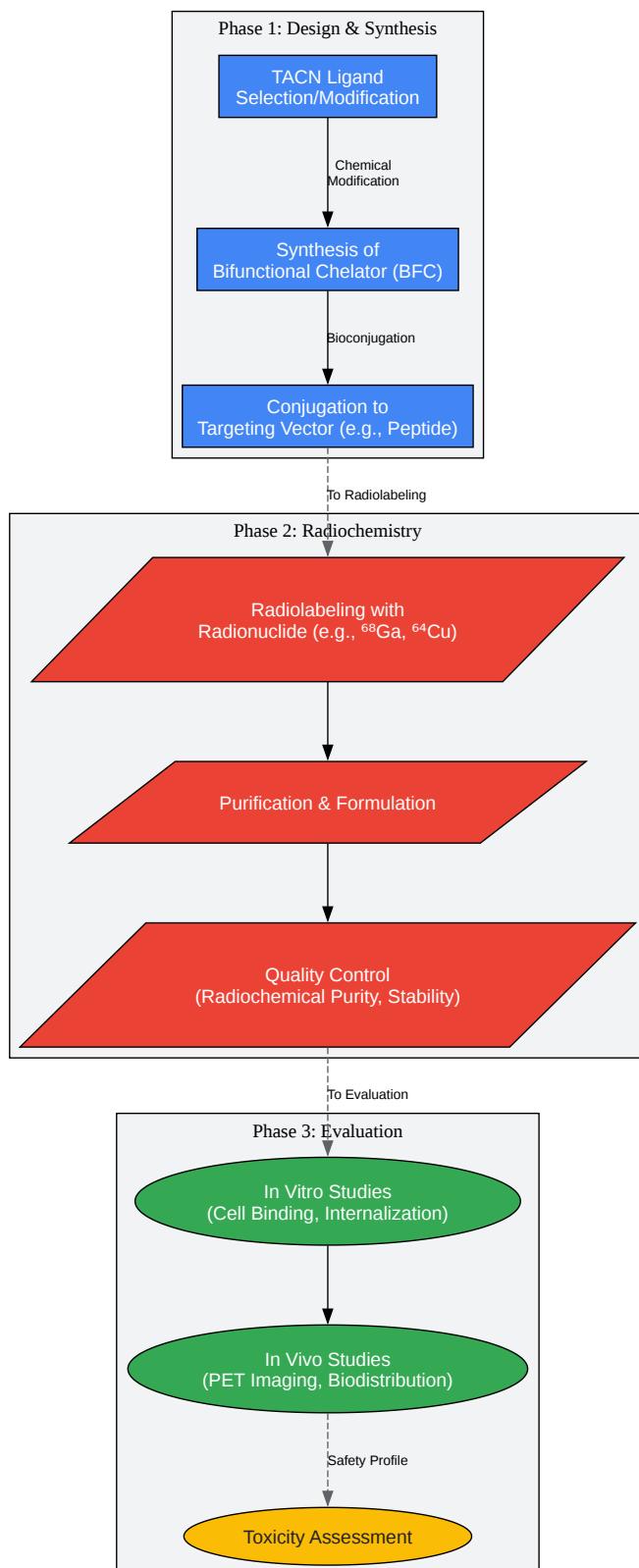
Coordination Chemistry and Catalysis: TACN is a popular tridentate ligand that binds to one face of a metal's coordination octahedron.^[2] This leaves other coordination sites available for further modification, a key advantage in designing custom catalysts.^[1] For instance, manganese-TACN complexes are effective and environmentally benign catalysts for the epoxidation of alkenes using hydrogen peroxide.^[4]

Radiopharmaceuticals and Medical Imaging: A prominent application of TACN derivatives is in nuclear medicine.^[1] Chelators based on the TACN framework, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), are excellent for sequestering radiometals like Gallium-68 (^{68}Ga) and Copper-64 (^{64}Cu) used in Positron Emission Tomography (PET) imaging.^{[1][12]} The high stability of these complexes is crucial to prevent the release of the radioactive metal ion in the body.^[1]

Drug Development and Antibiotic Resistance: TACN has emerged as a potent inhibitor of metallo- β -lactamases (MBLs).^[1] These enzymes are produced by resistant bacteria and inactivate β -lactam antibiotics like carbapenems.^{[1][13]} By chelating the essential zinc ions in the active site of MBLs, TACN can restore the efficacy of these antibiotics against otherwise resistant bacterial strains.^[1] Studies have shown that TACN is non-cytotoxic at concentrations effective for MBL inhibition, highlighting its therapeutic potential.^[1]

Mandatory Visualization

The development of TACN-based agents for medical applications follows a structured workflow. The diagram below illustrates the key stages in the development of a TACN-based radiopharmaceutical, from initial design to preclinical assessment.



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Caption: Workflow for developing a TACN-based radiopharmaceutical.

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